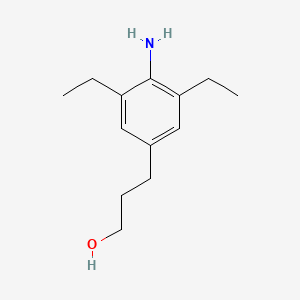

3-(4-Amino-3,5-diethylphenyl)propan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Amino-3,5-diethylphenyl)propan-1-OL” is a chemical compound with the molecular formula C13H21NO . It has a molecular weight of 207.31 . The compound is also known by other synonyms such as “4-Amino-3,5-diethyl-benzenepropanol” and "Benzenepropanol, 4-amino-3,5-diethyl-" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: “CCc1cc (CCCO)cc (CC)c1N” and the InChI notation: "InChI=1S/C13H21NO/c1-3-11-8-10 (6-5-7-15)9-12 (4-2)13 (11)14/h8-9,15H,3-7,14H2,1-2H3" .Applications De Recherche Scientifique

Cardioselective Beta-Adrenoceptor Blocking Agents

A series of beta-adrenoceptor blocking agents, including derivatives similar to 3-(4-Amino-3,5-diethylphenyl)propan-1-OL, have been synthesized and evaluated for their affinity to beta-1 and beta-2-adrenoceptors. These compounds have demonstrated substantial cardioselectivity, making them potentially useful in the development of treatments for cardiovascular diseases. The addition of specific substituents to these molecules can significantly increase their affinity for the beta-1-adrenoceptor, highlighting their relevance in pharmacological research focused on heart conditions (Rzeszotarski et al., 1979).

Corrosion Inhibition

Tertiary amines derived from compounds structurally related to this compound have been synthesized and shown to inhibit carbon steel corrosion effectively. These amines form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating significant potential for industrial applications, particularly in environments where metal components are exposed to corrosive agents. This property is especially relevant for the development of new materials and technologies aimed at enhancing the durability and lifespan of metal structures and components (Gao et al., 2007).

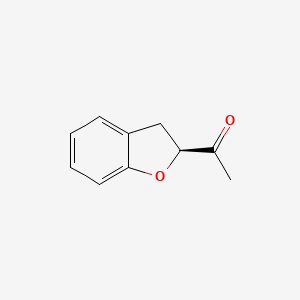

Asymmetric Synthesis and Pharmaceutical Applications

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, which are structurally similar to the compound of interest, has been explored for the asymmetric synthesis of valuable pharmaceutical intermediates. These studies have enabled the efficient production of (S)-dapoxetine, an important medication, with high yield and enantiomeric excess. Such research underscores the potential of these chemical frameworks in the synthesis of chirally pure compounds, which are crucial in the development of medications with improved efficacy and reduced side effects (Torre et al., 2006).

Propriétés

IUPAC Name |

3-(4-amino-3,5-diethylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-11-8-10(6-5-7-15)9-12(4-2)13(11)14/h8-9,15H,3-7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAUOADZGGZCFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652430 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-78-1 |

Source

|

| Record name | 3-(4-Amino-3,5-diethylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)